molecular formula C6H12N2 B8074415 (3S,4S)-1-azabicyclo[2.2.1]heptan-3-amine CAS No. 99445-20-2

(3S,4S)-1-azabicyclo[2.2.1]heptan-3-amine

Cat. No.: B8074415
CAS No.: 99445-20-2
M. Wt: 112.17 g/mol
InChI Key: LZEPFDKCZQKGBT-NTSWFWBYSA-N
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Description

(3S,4S)-1-azabicyclo[221]heptan-3-amine is a bicyclic amine compound that features a unique structural framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-1-azabicyclo[2.2.1]heptan-3-amine typically involves the following steps:

    Cyclization Reaction: The initial step often involves the cyclization of a suitable precursor to form the bicyclic framework.

    Amine Introduction:

    Chiral Resolution: To obtain the (3S,4S) enantiomer, chiral resolution techniques such as chromatography or crystallization may be employed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature and pressure conditions, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-1-azabicyclo[2.2.1]heptan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(3S,4S)-1-azabicyclo[2.2.1]heptan-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S,4S)-1-azabicyclo[2.2.1]heptan-3-amine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (3R,4R)-1-azabicyclo[2.2.1]heptan-3-amine: The enantiomer of the compound with different stereochemistry.

    1-azabicyclo[2.2.1]heptane: A related compound lacking the amine group.

    Bicyclo[2.2.1]heptane derivatives: Various derivatives with different functional groups.

Uniqueness

(3S,4S)-1-azabicyclo[2.2.1]heptan-3-amine is unique due to its specific stereochemistry and the presence of the amine group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(3S,4S)-1-azabicyclo[2.2.1]heptan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c7-6-4-8-2-1-5(6)3-8/h5-6H,1-4,7H2/t5-,6+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZEPFDKCZQKGBT-NTSWFWBYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC1C(C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C[C@H]1[C@@H](C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301238156
Record name rel-(1R,3S,4S)-1-Azabicyclo[2.2.1]heptan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301238156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99445-20-2
Record name rel-(1R,3S,4S)-1-Azabicyclo[2.2.1]heptan-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99445-20-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(1R,3S,4S)-1-Azabicyclo[2.2.1]heptan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301238156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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